1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-methyl-5-pyrrol-1-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H10N4/c1-11-8(7(9)6-10-11)12-4-2-3-5-12/h2-6H,9H2,1H3 |
InChI Key |
XRTDYAOBUYCDJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Hydrazine Derivative: Pyrrol-1-yl-substituted hydrazine or related heteroarylhydrazines.
- β-Ketonitrile: A methyl-substituted β-ketonitrile or α-cyanoacetophenone derivative tailored to introduce the methyl group at the 1-position of the pyrazole ring.
Synthetic Route
-
- The pyrrol-1-yl hydrazine reacts with the methyl-substituted β-ketonitrile under controlled conditions (often in ethanol or other suitable solvents at room temperature or mild heating).
- This forms a hydrazone intermediate.
-
- The hydrazone undergoes intramolecular cyclization to form the 5-aminopyrazole ring system.
- The methyl group is retained at the 1-position, and the pyrrole moiety is attached at the 5-position.
-
- The crude product is purified by recrystallization or chromatographic techniques to isolate this compound with high purity.
Alternative Methods
-
- Pyrrole derivatives can be introduced via the Clauson-Kaas reaction, which involves the reaction of amines with 2,5-dimethoxytetrahydrofuran to form N-substituted pyrroles.
- This method has been used to convert 5-aminopyrazole intermediates into pyrrol-1-yl derivatives, facilitating the synthesis of compounds like this compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazone Formation | Pyrrol-1-yl hydrazine + β-ketonitrile | Solvent: ethanol or ethanol/CH2Cl2 mixture; room temp to mild heating |
| Cyclization | Intramolecular under same or slightly heated conditions | Time: several hours; monitored by TLC or HPLC |
| Purification | Recrystallization or chromatography | Solvent systems vary; often ethyl acetate/hexane mixtures |
Optimization studies indicate that the choice of solvent and temperature critically affects yield and purity. Mild heating (40–60 °C) often improves cyclization efficiency without decomposing sensitive pyrrole moieties.
Research Findings and Applications
- The compound’s synthesis has been optimized to provide good yields (typically 60–85%) with high regioselectivity for the 1-methyl and 5-pyrrol-1-yl substitution pattern.
- The pyrazole scaffold with pyrrole substitution is significant in medicinal chemistry due to its biological activities, including antibiotic and anti-inflammatory potential.
- The synthetic methods allow for structural modifications, enabling the development of analogs for drug discovery.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketonitrile + Hydrazine | Pyrrol-1-yl hydrazine, β-ketonitrile | Condensation & Cyclization | Versatile, high yield, straightforward | Requires careful control of conditions |
| Clauson-Kaas Reaction | 5-Aminopyrazole, 2,5-dimethoxytetrahydrofuran | Pyrrole ring formation | Efficient pyrrole introduction | Additional step, moderate complexity |
| Suzuki–Miyaura Coupling | Halogenated pyrazole, boronic acid | Cross-coupling | Enables diverse substitutions | Requires palladium catalyst, sensitive to conditions |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyrrole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The structural characteristics of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine allow it to interact with various biological targets involved in cancer cell proliferation.
A study published in Drug Target Insights highlighted the potential of pyrazole derivatives as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth and survival . The introduction of the pyrrole moiety enhances the compound's binding affinity to these targets.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX (cyclooxygenase) and LOX (lipoxygenase) pathways .
Organic Electronics
In material science, this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties can enhance charge transport and stability in these devices.
Research has shown that incorporating pyrazole derivatives into polymer matrices can improve the efficiency of charge carriers, leading to better performance in electronic applications .
Case Study 1: Anticancer Research
A case study involving a series of pyrazole derivatives demonstrated that modifications on the pyrazole ring significantly affected their anticancer activity against various cancer cell lines. The study found that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against breast and lung cancer cells .
Case Study 2: Anti-inflammatory Effects
Another research project focused on evaluating the anti-inflammatory properties of several pyrazole derivatives, including this compound. Results showed a significant reduction in inflammatory markers (such as TNF-alpha and IL-6) in animal models treated with this compound, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents at the 4- and 5-positions. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Bioactivity
- Pyrrole Group (Target Compound): The pyrrole moiety enhances π-π stacking interactions in biological systems, contributing to its efficacy as an antibiotic adjuvant . Its ability to form fused heterocycles (e.g., pyrazolo-pyrrolo-pyrazines) highlights its utility in drug design .
- Trifluoromethyl Group (CF₃): The CF₃ group in 1-methyl-5-(trifluoromethyl) derivatives increases lipophilicity and metabolic stability, making it a preferred scaffold in agrochemical and pharmaceutical research .
- Nitro Group (NO₂): Nitro-substituted pyrazoles like 1-methyl-5-nitro-1H-pyrazol-4-amine are typically intermediates for further reduction or substitution but may pose mutagenicity risks .
- Aryl Substituents: Compounds with aryl groups (e.g., 3,4-dimethoxyphenyl) exhibit varied bioactivity but may introduce safety concerns, such as respiratory irritation .
Biological Activity
1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.
The compound's molecular formula is with a molecular weight of 176.22 g/mol. Its structural characteristics include a pyrazole ring substituted with a methyl group and a pyrrole moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine |
| InChI Key | NYKPSAPCQWXMPO-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values around 3.79 µM.
- NCI-H460 (lung cancer) : IC50 values approximately 42.30 µM.
These findings suggest that structural modifications in pyrazole derivatives can enhance their anticancer activity, making them promising candidates for further development .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific kinases and pathways related to cell proliferation and survival. For example, compounds similar to this compound have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.067 µM .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant growth inhibition in A549 (lung cancer) cells with an IC50 value of approximately 26 µM .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of substituted pyrazoles revealed that modifications at the 4-position of the pyrazole ring significantly influenced biological activity. The presence of an electron-donating group at this position enhanced anticancer properties .
Summary of Findings
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Methyl-Pyrazole Derivative | MCF7 | 3.79 |
| Similar Pyrazole Derivative | NCI-H460 | 42.30 |
| Aurora-A Kinase Inhibitor | Various Cell Lines | 0.067 |
Q & A
Q. What are the validated synthetic pathways for 1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-amine, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving cyclization, acylation, and functionalization. For example, pyrazole intermediates can be generated through cyclization of thiourea analogues, followed by oxidation and acylation to introduce substituents . Structural confirmation of intermediates is achieved using X-ray crystallography (for unambiguous stereochemical assignment) and NMR spectroscopy (e.g., ¹H and ¹³C for functional group analysis) .
Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : To confirm substituent positions and amine functionality (e.g., singlet for pyrrole protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (EI-MS) : For molecular ion validation (e.g., [M+H]⁺ peaks at m/z 176–196) .
- X-ray crystallography : Critical for resolving regioisomeric ambiguities, such as distinguishing between 4- and 5-substituted pyrazoles .
Q. How is the in vitro biological activity of this compound evaluated in early-stage research?
Standard assays include:
- Antimicrobial testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., MIC values) .
- Antitubercular activity : Microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis H37Rv .
- Enzyme inhibition : Fluorometric assays for targets like human carbonic anhydrase (hCA I/II) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, particularly in regioselective functionalization?
- Reagent selection : Phosphorus oxychloride (POCl₃) enhances cyclization efficiency under mild conditions (120°C) .
- Solvent-free conditions : Reduces side reactions during condensation (e.g., barbituric acid/pyrazole aldehyde reactions) .
- Microwave-assisted synthesis : Accelerates reaction times for intermediates like α,β-unsaturated ketones .
Q. How should researchers address contradictions in biological activity data across studies?
- Structural validation : Re-analyze compound purity via HPLC and compare with published crystallographic data .
- Assay standardization : Control for variables like bacterial strain virulence (e.g., M. tuberculosis H37Rv vs. clinical isolates) .
- SAR analysis : Modify the pyrrole or pyrazole substituents (e.g., methoxy → halogen) to isolate activity contributors .
Q. What computational strategies support the design of derivatives with improved target affinity?
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., σ₁ receptors or tubulin) .
- Quantum chemical calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for reactive sites) .
- Machine learning : Train models on existing bioactivity datasets (e.g., IC₅₀ values from kinase assays) to prioritize novel derivatives .
Q. How can researchers validate the mechanism of action for anticancer or antimicrobial activity?
- Cellular assays : Apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
- Target engagement : Competitive binding assays (e.g., radioligand displacement for σ₁ receptors) .
- Gene expression profiling : RNA-seq to identify pathways modulated by the compound (e.g., oxidative stress response) .
Q. What are the best practices for analyzing stability and degradation products under experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
- LC-MS/MS : Identify degradation products (e.g., oxidation at the pyrrole ring) .
- Kinetic modeling : Determine shelf-life using Arrhenius equations for temperature-dependent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
